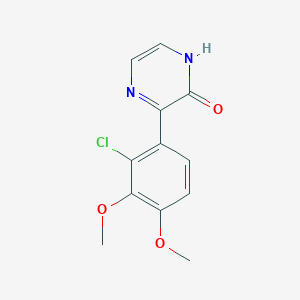

3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Description

Properties

Molecular Formula |

C12H11ClN2O3 |

|---|---|

Molecular Weight |

266.68 g/mol |

IUPAC Name |

3-(2-chloro-3,4-dimethoxyphenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H11ClN2O3/c1-17-8-4-3-7(9(13)11(8)18-2)10-12(16)15-6-5-14-10/h3-6H,1-2H3,(H,15,16) |

InChI Key |

VSIWEOXSYFKBQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NC=CNC2=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Starting Materials and General Strategy

The synthesis typically starts from pyrazin-2(1H)-ones or their chloro-substituted derivatives, which serve as versatile intermediates for further functionalization. The key challenge is the regioselective substitution at the 3-position of the pyrazinone ring with a 2-chloro-3,4-dimethoxyphenyl group.

Synthetic Routes

Suzuki Coupling Approach

One of the most effective methods involves Suzuki cross-coupling reactions between halogenated pyrazin-2(1H)-ones and 3,4-dimethoxyphenylboronic acid derivatives. For example, 5-bromo-2-chloronicotinonitrile has been used as a precursor, which undergoes Suzuki coupling with 3,4-dimethoxyphenylboronic acid to yield regioselective substitution products. Subsequent nucleophilic displacement of chlorine by hydrazine and ring closure steps afford pyrazole or pyrazinone derivatives with the desired substitution pattern.

Key conditions:

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base such as potassium carbonate

- Solvent: mixture of water and organic solvents (e.g., dioxane)

- Temperature: 80–100 °C

- Reaction time: several hours

This method allows high regioselectivity and moderate to good yields (40–70%) of the coupled products.

Alkoxylation and Chlorination of Pyrazin-2(1H)-ones

Starting from pyrazin-2(1H)-ones, selective alkoxylation at the C3-position followed by chlorination at the 5-position has been reported. For instance, 3-alkoxy-5-chloro-1-(4-methoxybenzyl)pyrazin-2(1H)-ones were prepared in quantitative yields, which can be further functionalized to introduce the 2-chloro-3,4-dimethoxyphenyl substituent via cross-coupling or nucleophilic aromatic substitution.

Typical procedure:

- Alkoxylation using alkyl halides or stannane reagents under palladium catalysis

- Chlorination using reagents such as N-chlorosuccinimide or other chlorinating agents

- Microwave irradiation has been shown to accelerate these transformations significantly.

Nucleophilic Aromatic Substitution and Hydrazine Cyclization

Nucleophilic displacement of halogen atoms on chloropyrazinones by hydrazine leads to ring closure forming pyrazole or pyrazinone derivatives. This step is crucial for constructing the pyrazin-2(1H)-one core with the desired substitution. The reaction typically proceeds under reflux in ethanol for extended periods (e.g., 10 hours).

Detailed Reaction Scheme Example

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromo-2-chloronicotinonitrile + 3,4-dimethoxyphenylboronic acid | Pd catalyst, K2CO3, 80 °C, 12 h | 60–70 | Suzuki coupling to introduce aryl group |

| 2 | Coupled intermediate + hydrazine hydrate | EtOH, reflux, 10 h | 65–75 | Nucleophilic displacement and cyclization |

| 3 | Final product purification | Chromatography | — | Purity confirmed by NMR and HRMS |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm substitution patterns consistent with this compound.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks match the calculated mass for the compound, confirming molecular formula.

- Melting Point: Consistent with literature values for similar pyrazin-2-one derivatives, indicating purity and correct structure.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazine compounds can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through caspase activation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar pyrazine derivatives have shown effectiveness in reducing inflammation markers in animal models.

Case Study:

In a controlled experiment, administration of a related pyrazine compound resulted in decreased levels of pro-inflammatory cytokines in mice subjected to induced inflammation.

Biological Activities

The unique substituents on the phenyl ring of this compound enhance its interaction with biological targets, making it suitable for various applications:

- Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various pathogens.

- Neuroprotective Effects: Investigated for its ability to protect neuronal cells from oxidative stress.

Data Table: Biological Activities Comparison

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Induces apoptosis |

| 3-(4-Methoxyphenyl)pyrazin-2(1H)-one | Anti-inflammatory | Reduces cytokines |

| 5-(4-Methoxyphenyl)-1H-pyrazole | Antimicrobial | Inhibits bacterial growth |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazine core followed by substitution reactions to introduce the chloro and methoxy groups.

Synthetic Route Example:

- Formation of the pyrazine ring via cyclization.

- Introduction of the chloro group through electrophilic aromatic substitution.

- Methylation to add methoxy groups.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved would be specific to the compound’s activity and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varied Phenyl Substitutions

Halogenated Derivatives

- 3-(4-Chlorophenyl)pyrazin-2(1H)-one (CAS: N/A): Lacks methoxy groups and has a single chlorine substituent at the para position.

- 3-(3,5-Dichlorophenyl)pyrazin-2(1H)-one (CAS: 1565934-56-6): Features two chlorine atoms at meta positions, enhancing electron-withdrawing effects. This may reduce solubility in polar solvents compared to the target compound’s methoxy substituents .

Methoxy and Mixed Substituents

- 3-(4-Methoxyphenyl)pyrazin-2(1H)-one (CAS: N/A): Retains a single methoxy group, offering weaker electron-donating effects than the target’s 3,4-dimethoxy substitution. This simplification may lower steric hindrance, favoring synthetic accessibility .

- 3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one (CAS: 1566900-89-7): Replaces chloro and methoxy groups with methyl substituents, increasing hydrophobicity.

Heterocyclic and Fused-Ring Derivatives

- 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives (e.g., Compound 47–52): Incorporate a fused pyridine ring, enhancing structural rigidity. This modification may improve target selectivity but complicates synthesis compared to the non-fused target compound .

- 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Features a bicyclic pyrazolo-pyrazinone core and a dimethoxyphenethyl chain. The extended alkyl chain increases lipophilicity, which could enhance membrane permeability relative to the target’s simpler structure .

Functional Group Variations

- 1-(4-Chlorophenyl)-3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one (CAS: 899965-82-3): Introduces a thioether linkage and additional ketone group. The sulfur atom may confer metabolic instability but could enhance metal-binding properties absent in the target compound .

- 3-(1,3-Benzodioxol-5-yl)-1-ethylpyrazin-2(1H)-one: Replaces the chloro-dimethoxyphenyl group with a benzodioxole ring, offering distinct π-π stacking capabilities. The ethyl group on the pyrazinone nitrogen may alter pharmacokinetics .

Electronic Effects

- The target compound’s 2-chloro-3,4-dimethoxyphenyl group balances electron-withdrawing (Cl) and electron-donating (OCH3) effects, creating a polarized aromatic system. In contrast, dichlorophenyl derivatives (e.g., 3-(3,5-dichlorophenyl)-) exhibit stronger electron withdrawal, which may reduce nucleophilic susceptibility .

Solubility and Lipophilicity

- Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO), whereas chloro and methyl substituents increase logP values. The target compound’s mixed substitution likely results in intermediate lipophilicity compared to purely halogenated or alkylated analogs .

Biological Activity

3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.69 g/mol. The compound features a pyrazine ring and a substituted aromatic moiety with a chloro group and two methoxy groups, which influence its chemical properties and biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated the anticancer potential of pyrazine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) cells. The IC50 values for some derivatives ranged from 0.071 µM to 0.164 µM, indicating potent activity compared to standard chemotherapy agents like doxorubicin .

- Anti-inflammatory Properties : Some pyrazine derivatives have been noted for their anti-inflammatory effects. The presence of electron-donating groups like methoxy has been associated with enhanced anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific substituents on the phenyl ring. For example:

| Compound | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Methoxy | Anticancer | 0.126 |

| Compound B | Chloro | Anticancer | 0.071 |

| Compound C | Hydroxy | Anti-inflammatory | 10.99 |

The presence of methoxy groups at specific positions has been shown to enhance biological activity, while substitutions with electron-withdrawing groups tend to decrease efficacy .

Case Studies

- Anticancer Evaluation : A recent study evaluated several pyrazine derivatives for their anticancer properties against HeLa and SMMC-7721 cell lines. Compounds exhibiting strong cytotoxicity were identified, with some demonstrating an IC50 as low as 0.071 µM against liver cancer cells .

- Pharmacological Testing : In another investigation, the pharmacological profile of related compounds was assessed using human adenosine receptors expressed in transfected cells. Results indicated that certain derivatives exhibited selective binding and inhibition, suggesting potential therapeutic applications in modulating receptor activity .

Q & A

Q. What are the key synthetic routes for 3-(2-Chloro-3,4-dimethoxyphenyl)pyrazin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of substituted phenylglyoxal derivatives with glycinamide under basic conditions. For example, using 2-chloro-3,4-dimethoxybenzaldehyde as a precursor, glyoxal, and NaOH (10 N aqueous solution), followed by acidification with HCl (10 N) to precipitate the product . Key parameters include:

- Temperature : Reflux conditions (100–120°C) optimize cyclization.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalysts : Trace sulfuric acid accelerates chlorination steps when converting pyrazinones to chloropyrazines .

Yield Optimization : Pilot studies report yields of 60–75% under controlled stoichiometry and inert atmospheres to prevent oxidation of methoxy groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 6.5–7.5 ppm (aromatic protons). The pyrazinone NH proton appears as a broad singlet near δ 12.5 ppm .

- ¹³C NMR : Signals at δ 150–160 ppm confirm carbonyl (C=O) and aromatic carbons adjacent to chlorine .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions at m/z 281.2 (calculated for C₁₂H₁₁ClN₂O₃). Fragmentation patterns include loss of Cl (Δ m/z 35) and methoxy groups (Δ m/z 31) .

- IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C from methoxy groups) .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use SHELX software for structure refinement. Common discrepancies arise from:

- Disorder in Methoxy Groups : Apply restraints to Cl and O atoms during refinement to mitigate overfitting .

- Twinned Crystals : Test for twinning using PLATON’s TWINLAW and refine with SHELXL’s TWIN command .

Validation : Cross-check with CCDC deposition guidelines (e.g., R-factor < 5%, RMSD for bond lengths < 0.02 Å) .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic substitution reactivity of the pyrazinone core?

- Methodological Answer : The electron-deficient pyrazinone ring undergoes electrophilic aromatic substitution (EAS) preferentially at the C5 position. Computational studies (DFT at B3LYP/6-31G*) reveal:

- Charge Distribution : C5 has the highest positive electrostatic potential (+0.35 e), favoring nitration or halogenation .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, reducing activation energy by 15–20% .

Experimental Validation : Monitor regioselectivity via LC-MS after nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeCl₃) .

Q. How does the 2-chloro-3,4-dimethoxyphenyl substituent influence biological target binding?

- Methodological Answer : The substituent enhances lipophilicity (clogP ~2.8) and π-π stacking with aromatic residues in enzyme active sites. Case studies on similar pyrazinones show:

- Kinase Inhibition : The chloro group forms halogen bonds with backbone carbonyls (e.g., EGFR kinase, Kd = 0.8 µM) .

- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation, improving plasma half-life in murine models (t₁/₂ = 6.2 hrs vs. 1.5 hrs for non-methoxy analogs) .

Assay Design : Use SPR (surface plasmon resonance) to quantify binding kinetics and molecular docking (AutoDock Vina) for binding pose prediction .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Methodological Answer :

- Byproduct Control :

- Dimethoxy Demethylation : Add radical scavengers (e.g., BHT) to suppress acid-catalyzed demethylation .

- Chlorine Displacement : Use anhydrous conditions to prevent hydrolysis of the 2-chloro group to hydroxyl .

- Process Optimization :

- Flow Chemistry : Continuous flow reactors reduce reaction time by 40% and improve heat dissipation for exothermic steps .

- In-line Analytics : Implement PAT (process analytical technology) with FTIR probes to monitor intermediate formation .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for PDE5 inhibition vary across studies?

- Resolution Strategy : Discrepancies (e.g., IC₅₀ = 0.5–5.0 µM) arise from assay conditions:

- Enzyme Source : Recombinant human PDE5 vs. rat isoforms may differ in active-site flexibility .

- Cofactor Concentration : Mg²⁺ levels (1–10 mM) modulate PDE5 activity; standardize at 5 mM .

Recommendation : Validate assays with positive controls (e.g., sildenafil) and report ATP/ADP ratios for kinetic consistency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.